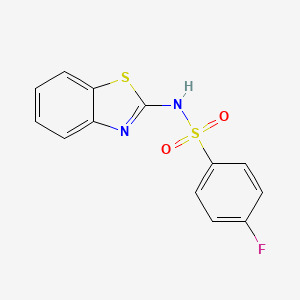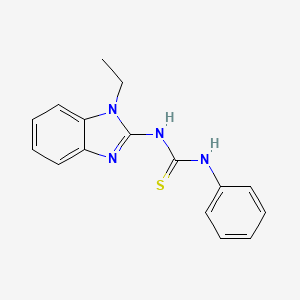![molecular formula C13H11FN2O3S B5598778 N-[4-(aminosulfonyl)phenyl]-3-fluorobenzamide](/img/structure/B5598778.png)
N-[4-(aminosulfonyl)phenyl]-3-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-[4-(aminosulfonyl)phenyl]-3-fluorobenzamide involves acylation and catalytic hydrogenation processes. A study by Mao Duo (2000) details the synthesis from 3-(2-hydroxyethyl)sulfonylaniline and 4-nitrobenzoyl chloride, achieving a total yield of 86.3% under optimal conditions with Ranney Ni as the catalyst (Mao Duo, 2000).
Molecular Structure Analysis
The molecular structure of related N-(arylsulfonyl)-4-fluorobenzamides has been elucidated through crystallographic studies, which reveal the conformation and inclination of aromatic rings within these molecules. Suchetan et al. (2016) described the crystal structures of three N-(arylsulfonyl)-4-fluorobenzamides, providing insights into their geometric arrangement and potential implications for N-[4-(aminosulfonyl)phenyl]-3-fluorobenzamide (Suchetan et al., 2016).
Chemical Reactions and Properties
N-[4-(aminosulfonyl)phenyl]-3-fluorobenzamide's reactivity and interaction with other chemical entities can be inferred from similar sulfonamide compounds. Research by Grunewald et al. (2006) on 3-Fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines provides insight into the potential chemical reactions and binding properties of N-[4-(aminosulfonyl)phenyl]-3-fluorobenzamide, highlighting its reactivity and selectivity in inhibiting specific enzymes (Grunewald et al., 2006).
Physical Properties Analysis
The physical properties of N-[4-(aminosulfonyl)phenyl]-3-fluorobenzamide, such as solubility, melting point, and stability, can be closely related to its structural analogs. Studies on similar sulfonamide compounds, like the one conducted by Chen et al. (2006) on side-chain-sulfonated polyimides, can provide valuable information on the solubility and thermal stability of N-[4-(aminosulfonyl)phenyl]-3-fluorobenzamide (Chen et al., 2006).
Propriétés
IUPAC Name |
3-fluoro-N-(4-sulfamoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O3S/c14-10-3-1-2-9(8-10)13(17)16-11-4-6-12(7-5-11)20(15,18)19/h1-8H,(H,16,17)(H2,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZYCLCFABOSPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(4-sulfamoylphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-chlorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5598702.png)
![N-[3-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5598713.png)
![N-isopropyl-4-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzenesulfonamide hydrochloride](/img/structure/B5598727.png)
![ethyl 8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B5598739.png)

![N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5598747.png)
![ethyl 4-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-1-piperazinecarboxylate](/img/structure/B5598760.png)

![2-{3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5598792.png)
![3-(3-hydroxy-3-methylbutyl)-N-{[3-(2-thienyl)-1H-pyrazol-4-yl]methyl}benzamide](/img/structure/B5598799.png)

![ethyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B5598802.png)